N-(3-aminophenyl)-2-(2-methoxyphenoxy)acetamide hydrochloride
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Overview
Description
N-(3-aminophenyl)-2-(2-methoxyphenoxy)acetamide hydrochloride: is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an aminophenyl group and a methoxyphenoxy group attached to an acetamide backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminophenyl)-2-(2-methoxyphenoxy)acetamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-aminophenol and 2-methoxyphenol as the primary starting materials.
Formation of Intermediate: The 3-aminophenol is reacted with chloroacetyl chloride to form an intermediate compound, 3-aminophenyl chloroacetamide.
Coupling Reaction: The intermediate is then reacted with 2-methoxyphenol in the presence of a base such as sodium hydroxide to form the final product, .
Hydrochloride Formation: The final product is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of This compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminophenyl)-2-(2-methoxyphenoxy)acetamide hydrochloride: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3-aminophenyl)-2-(2-methoxyphenoxy)acetamide hydrochloride: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-aminophenyl)-2-(2-methoxyphenoxy)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-aminophenyl)-2-(2-hydroxyphenoxy)acetamide
- N-(3-aminophenyl)-2-(2-ethoxyphenoxy)acetamide
- N-(3-aminophenyl)-2-(2-chlorophenoxy)acetamide
Uniqueness
N-(3-aminophenyl)-2-(2-methoxyphenoxy)acetamide hydrochloride: is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3-aminophenyl)-2-(2-methoxyphenoxy)acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3.ClH/c1-19-13-7-2-3-8-14(13)20-10-15(18)17-12-6-4-5-11(16)9-12;/h2-9H,10,16H2,1H3,(H,17,18);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWIFJJVMXLDTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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